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Compound of Interest

Compound Name:
6-Bromo-1-chloro-8-

fluoroisoquinoline

CAS No.: 2411635-02-2

Cat. No.: B2838305

Get Quote

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal

chemistry and materials science.[1][2] Its rigid structure is present in numerous natural

alkaloids, such as morphine and papaverine, and it forms the foundation of a wide array of

synthetic compounds with significant pharmacological activities.[1][3] Isoquinoline derivatives

have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial,

anti-inflammatory, and enzyme inhibitory properties.[1][4][5] The ability to functionalize the

isoquinoline ring at various positions allows for the fine-tuning of a molecule's steric and

electronic properties, enabling precise interactions with biological targets.[6]

This guide focuses on a specific, highly functionalized derivative: 6-Bromo-1-chloro-8-
fluoroisoquinoline. With its distinct pattern of halogen substituents, this compound is not

merely another isoquinoline; it is a versatile synthetic building block designed for strategic,

multi-directional chemical modifications. The presence of a chloro group at the C1 position, a

bromo group at the C6 position, and a fluoro group at the C8 position offers orthogonal reactive

handles. This allows for sequential, site-selective reactions, making it an exceptionally valuable

intermediate for constructing complex molecular architectures and generating diverse libraries

of compounds for drug discovery programs.[7]
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This document serves as a technical resource, consolidating known properties, exploring

plausible synthetic strategies, mapping potential chemical reactivity, and discussing the

compound's application in modern research and development.

Section 1: Core Physicochemical and Spectroscopic
Data
While extensive peer-reviewed literature on this specific molecule is not yet available, a wealth

of data can be compiled from chemical supplier technical sheets and computational

predictions.[8] These properties are fundamental for planning synthetic transformations,

ensuring safe handling, and conducting analytical characterization.

Property Value Source

CAS Number 2411635-02-2 [9][10]

Molecular Formula C₉H₄BrClFN

Molecular Weight 260.49 g/mol [9]

Appearance Solid [11]

Purity Typically ≥95% - 98% [9]

InChI Key
HJWTZNMYQGDTCH-

UHFFFAOYSA-N

SMILES
C1=CN=C(C2=C(C=C(C=C21)

Br)F)Cl
[8]

Storage Conditions

Refrigerated, in a dry, well-

ventilated area under an inert

atmosphere.

Predicted XlogP 3.9 [8]

Predicted Collision Cross

Section ([M+H]⁺)
141.2 Å² [8]
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Section 2: Synthetic Strategy and Retrosynthetic
Analysis
A specific, published synthesis for 6-Bromo-1-chloro-8-fluoroisoquinoline is not readily

available. However, a robust synthetic route can be proposed based on well-established

isoquinoline synthesis methodologies, such as the Bischler-Napieralski or Pomeranz-Fritsch

reactions.[2][12][13] A logical retrosynthetic approach would involve the disconnection of the

isoquinoline core to identify readily available starting materials.

The Bischler-Napieralski synthesis is a powerful method that involves the cyclization of a β-

phenylethylamine derivative.[2][3] This approach is particularly suitable for constructing 1-

substituted isoquinolines. The key steps would involve the acylation of a substituted

phenylethylamine followed by a phosphorus oxychloride (POCl₃) or phosphorus pentoxide

(P₂O₅) mediated cyclization and subsequent aromatization.

6-Bromo-1-chloro-8-fluoroisoquinoline1-Chloro-6-bromo-8-fluoro-3,4-dihydroisoquinoline Aromatization (e.g., Pd/C)N-(4-Bromo-2-fluorophenethyl)-2-chloroacetamide Bischler-Napieralski Cyclization (POCl₃)

2-(4-Bromo-2-fluorophenyl)ethan-1-amine
Acylation

Chloroacetyl chloride

Acylation

Click to download full resolution via product page

Figure 1: Retrosynthetic analysis via a Bischler-Napieralski approach.

Proposed Forward Synthesis Workflow
A plausible forward synthesis based on this analysis provides a clear path from commercially

available precursors to the target molecule. This workflow highlights the key transformations

required.
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Step 1: Acylation

Step 2: Cyclization

Step 3: Aromatization

start_material

intermediate

reagent

product

2-(4-Bromo-2-fluorophenyl)ethan-1-amine
N-(4-Bromo-2-fluorophenethyl)-2-chloroacetamide

Base (e.g., Et₃N)
DCM, 0 °C to rt

Chloroacetyl chloride

1-Chloro-6-bromo-8-fluoro-3,4-dihydroisoquinolinePOCl₃ or P₂O₅

Heat
Toluene

6-Bromo-1-chloro-8-fluoroisoquinolinePd/C or DDQ

High temp.
Inert solvent

Click to download full resolution via product page

Figure 2: Proposed forward synthesis of the target compound.

Section 3: Chemical Reactivity and Strategic
Applications
The true value of 6-Bromo-1-chloro-8-fluoroisoquinoline lies in its potential for selective,

sequential chemical modifications. The different halogens possess distinct reactivities, allowing

for a controlled and stepwise elaboration of the molecular structure.
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C1-Chloro Position: The chlorine atom at the C1 position is analogous to an α-chloro group

on a pyridine ring. It is electron-deficient and highly activated towards Nucleophilic Aromatic

Substitution (SₙAr). This position readily reacts with a wide range of nucleophiles, including

amines, alcohols, thiols, and carbanions. This reactivity provides a primary and highly

reliable site for introducing diversity.

C6-Bromo Position: The bromine atom on the benzene ring is a classic handle for transition-

metal-catalyzed cross-coupling reactions. It is an ideal site for Suzuki, Stille, Sonogashira,

Heck, and Buchwald-Hartwig amination reactions. This allows for the formation of C-C, C-N,

and C-O bonds, enabling the introduction of aryl, alkyl, alkynyl, and amino substituents.

C8-Fluoro Position: The fluorine atom is generally the least reactive of the three halogens

towards common transformations. It is not readily displaced by nucleophiles nor does it

participate in standard cross-coupling reactions under conditions that would activate the C-Br

or C-Cl bonds. Its primary role is to modulate the electronic properties of the isoquinoline ring

system, potentially influencing the molecule's biological activity and metabolic stability.

This differential reactivity allows for a synthetic strategy where an SₙAr reaction is first

performed at the C1 position, followed by a cross-coupling reaction at the C6 position, using

the distinct reactivity of each halogen to control the reaction sequence.

Figure 3: Key reactivity sites for synthetic diversification.

Section 4: Potential Applications in Drug Discovery
Substituted isoquinolines are a cornerstone of many therapeutic areas. The unique tri-

halogenated pattern of 6-Bromo-1-chloro-8-fluoroisoquinoline makes it an ideal starting

point for exploring several promising avenues:

Oncology: Many isoquinoline derivatives exhibit potent anticancer activity by targeting critical

cellular pathways, such as topoisomerase I/II, microtubules, or protein kinases.[5][6] The

ability to introduce diverse substituents at the C1 and C6 positions allows for the synthesis of

libraries aimed at discovering novel kinase inhibitors or DNA-intercalating agents.

Anti-inflammatory Agents: Certain substituted isoquinolines have been shown to inhibit the

production of pro-inflammatory cytokines like TNF-α.[14] The core structure of this

compound could be elaborated to develop new inhibitors for treating inflammatory diseases.
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Antimicrobial Development: The isoquinoline scaffold is found in compounds with activity

against bacteria and other microbes.[1][7] This building block can be used to generate novel

derivatives for screening against drug-resistant pathogens.

Section 5: Safety, Handling, and Storage
As a halogenated, reactive chemical intermediate, 6-Bromo-1-chloro-8-fluoroisoquinoline
requires careful handling to ensure laboratory safety. The following information is aggregated

from supplier Safety Data Sheets (SDS).[11]

Hazard Type GHS Classification
Precautionary
Recommendations

Acute Toxicity H302: Harmful if swallowed.

P270: Do not eat, drink or

smoke when using this

product. P301+P317: IF

SWALLOWED: Get medical

help.

Skin Irritation H315: Causes skin irritation.

P280: Wear protective gloves.

P302+P352: IF ON SKIN:

Wash with plenty of water.

Eye Irritation
H319: Causes serious eye

irritation.

P280: Wear eye protection.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Respiratory Irritation
H335: May cause respiratory

irritation.

P261: Avoid breathing dust.

P271: Use only outdoors or in

a well-ventilated area.

General Handling:

Work in a well-ventilated chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.[15]

Avoid dust formation and inhalation.

Store the compound in a tightly sealed container in a refrigerator, preferably under an inert

atmosphere like argon or nitrogen.

Section 6: Exemplary Experimental Protocol: Suzuki
Cross-Coupling
This section provides a detailed, self-validating protocol for a hypothetical Suzuki-Miyaura

cross-coupling reaction at the C6-bromo position. The causality for each step is explained to

demonstrate an experienced approach.

Objective: To synthesize 6-(4-methoxyphenyl)-1-chloro-8-fluoroisoquinoline.

Rationale: This reaction is chosen to demonstrate the selective functionalization of the C-Br

bond while leaving the C-Cl and C-F bonds intact. A palladium catalyst is used, which has high

selectivity for activating aryl bromides over aryl chlorides under these conditions. A mild base

like sodium carbonate is sufficient to facilitate the transmetalation step without promoting side

reactions. The solvent system provides good solubility for both organic and inorganic reagents.
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Reagent M.W. ( g/mol ) Amount Moles (mmol)

6-Bromo-1-chloro-8-

fluoroisoquinoline
260.49 260 mg 1.0

4-

Methoxyphenylboronic

acid

151.96 182 mg 1.2

Pd(PPh₃)₄ 1155.56 58 mg 0.05

Sodium Carbonate

(Na₂CO₃)
105.99 212 mg 2.0

1,4-Dioxane - 8 mL -

Water - 2 mL -

Step-by-Step Methodology:

Reaction Setup: To a 25 mL flame-dried round-bottom flask equipped with a magnetic stir bar

and a reflux condenser, add 6-Bromo-1-chloro-8-fluoroisoquinoline (260 mg, 1.0 mmol),

4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and

tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

Causality: A flame-dried flask under an inert atmosphere is critical to prevent the

deactivation of the palladium catalyst by oxygen and moisture. Using a slight excess of the

boronic acid ensures the complete consumption of the starting material.

Solvent and Base Addition: Add the solvent system of 1,4-dioxane (8 mL) and a 2M aqueous

solution of sodium carbonate (1 mL, containing 2.0 mmol Na₂CO₃).

Causality: The dioxane/water mixture is a standard solvent system for Suzuki couplings,

facilitating the dissolution of both the organic substrates and the inorganic base. The base

is essential for the catalytic cycle, promoting the transmetalation step.

Inert Atmosphere: Seal the flask with a septum, and purge the system with argon or nitrogen

for 10-15 minutes by bubbling the gas through the solution.
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Causality: The Pd(0) catalyst is sensitive to oxidation. Thoroughly deoxygenating the

reaction mixture is paramount for achieving high yield and preventing catalyst

decomposition.

Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or LC-MS.

Causality: Heating provides the necessary activation energy for the catalytic cycle to

proceed at a reasonable rate. Monitoring ensures the reaction is stopped once the starting

material is consumed, preventing potential byproduct formation from prolonged heating.

Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room

temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic

layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure.

Causality: The aqueous workup removes the inorganic salts (base, boronic acid

byproducts) and the water-soluble portion of the solvent. The brine wash removes residual

water from the organic phase. Drying over sodium sulfate is the final step to remove trace

water before solvent evaporation.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(4-

methoxyphenyl)-1-chloro-8-fluoroisoquinoline.

Causality: Column chromatography is a standard method for purifying organic compounds,

separating the desired product from unreacted starting materials, catalyst residues, and

any side products based on polarity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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